N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-propan-2-yl-2-(2,4,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9(2)15-13(16)8-17-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDDYWAXIVRATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2-(2,4,6-trimethylphenoxy)acetic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the acetamide group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives containing the phenoxy group have demonstrated significant antiproliferative effects against various cancer cell lines, including ovarian and breast cancer cells. In particular, studies have shown that compounds bearing the trimethylphenoxy moiety can inhibit cell proliferation with IC50 values as low as 0.29 μM against OVCAR-4 ovarian cancer cells and 0.35 μM against MDA-MB-468 breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | OVCAR-4 | 0.29 | |
| Compound B | MDA-MB-468 | 0.35 | |
| Compound C | HepG2 | 3.50 |
Neurological Applications
The phenoxy group in N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is implicated in neuroprotective mechanisms. Studies have shown that similar compounds can reduce neurodegeneration in models of NMDA receptor-induced damage, suggesting potential applications in treating neurodegenerative diseases . The compound's mechanism may involve interactions with NMDA receptors, modulating excitotoxicity and neuroinflammation.
Future Directions and Research Opportunities
Given its promising biological activities, further research into this compound could explore:
- In Vivo Studies : More comprehensive animal studies are needed to evaluate its efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into its molecular targets and pathways could elucidate its full therapeutic potential.
- Analog Development : The design of analogs with modified structures may enhance selectivity and potency against specific targets.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
(a) N-(2,4,6-Trimethylphenyl) Acetamides (TMPA Derivatives)
highlights a series of N-(2,4,6-trimethylphenyl) acetamides with varying substituents on the carbonyl group (e.g., methyl, chloro, dichloro). Key findings include:
- Crystallographic Differences : Substitution at the carbonyl group (e.g., methyl vs. chloro) alters bond parameters and molecular packing. For example, N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) exhibits two molecules per asymmetric unit, unlike its methyl-substituted counterparts .
Comparison : The target compound’s isopropyl group introduces steric bulk compared to smaller substituents (e.g., methyl or chloro), which may reduce crystallinity but enhance lipid solubility.
(b) CPN-9 (Nrf2/ARE Pathway Activator)
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) shares the 2,4,6-trimethylphenoxy group but replaces the isopropyl with a heterocyclic thiazolyl-pyridyl group . Key differences:
- Biological Activity : CPN-9 activates the Nrf2/ARE pathway, offering neuroprotective effects against oxidative stress .
- Structural Impact : The heterocyclic moiety in CPN-9 likely enhances binding to cellular targets, whereas the isopropyl group in the target compound may favor passive membrane diffusion.
Functional Analogues with Therapeutic Potential
(a) TRPA1 Antagonists (e.g., HC-030031)
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) shares the isopropyl substituent but incorporates a purine-dione core .
- Activity : HC-030031 inhibits TRPA1 ion channels (IC50: 4–10 μM), reducing inflammatory pain and airway hyperreactivity .
- Comparison: The target compound’s 2,4,6-trimethylphenoxy group may confer distinct selectivity compared to HC-030031’s purine moiety.
(b) Suvecaltamide (Cav Channel Stabilizer)
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) is an antiepileptic Cav channel stabilizer with a fluorinated pyridyl group .
- Structural Contrast : The target compound lacks the trifluoroethoxy-pyridyl motif, suggesting divergent mechanisms of action.
Agrochemical Acetamides
lists chloroacetamide herbicides (e.g., alachlor, pretilachlor) with chloro and alkylamino groups. These compounds function as plant growth inhibitors by targeting fatty acid synthesis .
- Key Difference: The target compound’s aromatic phenoxy group contrasts with the chloro-alkyl structures of agrochemicals, indicating a pharmaceutical rather than pesticidal application.
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Biological Specificity : Heterocyclic or fluorinated groups (as in CPN-9 or suvecaltamide) enhance target engagement, whereas simpler alkyl groups may prioritize pharmacokinetic properties .
Biological Activity
N-(Propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a propan-2-yl group and a 2-(2,4,6-trimethylphenoxy)acetamide moiety. Its molecular formula is , with a molecular weight of approximately 247.34 g/mol. The presence of the trimethylphenoxy group suggests significant lipophilicity, which may enhance its biological activity and solubility in lipid environments.
Research indicates that this compound interacts with various biological targets, influencing several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways. For instance, docking studies suggest interactions with receptors such as NMDA receptors, which are crucial in neurodegenerative diseases .
- Anticancer Activity : It has been shown to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies report that the compound can downregulate BCL-2 while upregulating BAX, promoting cancer cell death.
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways has been noted in various studies. It may reduce the expression of pro-inflammatory cytokines and inhibit pathways like STAT3 signaling.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HepG2 cells (IC50 = 0.56 µM) | |
| Anti-inflammatory | Inhibits VEGF-induced signaling | |
| Enzyme Inhibition | Modulates NMDA receptor activity |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on HepG2 hepatocellular carcinoma cells. The compound demonstrated significant cytotoxicity with an IC50 value of 0.56 µM, indicating potent anticancer properties. Mechanistic studies revealed that it induces G2/M phase cell cycle arrest and promotes apoptosis through modulation of key apoptotic markers.
- Neuroprotective Effects : In a rat model of NMDA-lesion-induced damage, administration of the compound resulted in reduced neurodegeneration in the dorsal hippocampus. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .
- Anti-inflammatory Mechanism : The compound was shown to reduce the phosphorylation of STAT3 and VEGFR-2 in cancer cell lines, leading to decreased tumor growth and proliferation. This highlights its potential as an anti-inflammatory agent in cancer therapy.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide, considering steric hindrance from the trimethylphenoxy group?
Answer:
- Key Steps :
- Substitution Reaction : React 2,4,6-trimethylphenol with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under alkaline conditions (e.g., K₂CO₃ or NaOH) to form the phenoxy bond. Mild bases minimize side reactions .
- Amide Formation : Use condensing agents like EDC or DCC to couple the phenoxy intermediate with isopropylamine.
- Steric Mitigation : Employ polar aprotic solvents (e.g., DMF) to enhance solubility and reduce steric crowding.
- Validation : Monitor reaction progress via TLC or HPLC. Yield optimization may require iterative adjustments of temperature (40–80°C) and reaction time (6–24 hours) .
Q. Q2. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for structurally related acetamides in ) .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4,6-positions on the phenoxy ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₂₁NO₂; calc. 247.36 g/mol) .
- Chromatography : HPLC with chiral columns to assess enantiomeric purity .
Advanced Research: Mechanistic and Functional Studies
Q. Q3. How can researchers investigate the compound’s interaction with the Nrf2-ARE pathway for neuroprotection?
Answer:
- In Vitro Models :
- Use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stressors (H₂O₂ or rotenone). Measure viability via MTT assays.
- Western Blotting : Quantify Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1) .
- Luciferase Reporter Assays : Transfect cells with ARE-luciferase constructs to monitor pathway activation .
- In Vivo Validation : Test in ALS mouse models (e.g., SOD1 mutants) to assess motor function preservation and disease progression .
Q. Q4. How might structural modifications enhance blood-brain barrier (BBB) permeability while retaining bioactivity?
Answer:
- Strategies :
- Prodrug Design : Introduce ester or glycoside groups to increase hydrophilicity temporarily .
- Analog Synthesis : Replace the isopropyl group with smaller alkyl chains (e.g., ethyl) or fluorinated moieties to improve logP values .
- Scaffold Hybridization : Fuse with pyridine or thiazole rings (e.g., as in CPN-9 derivatives) to enhance BBB penetration .
- Evaluation : Use in vitro BBB models (e.g., MDCK-MDR1 cells) and in vivo pharmacokinetic studies .
Q. Q5. How should researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
